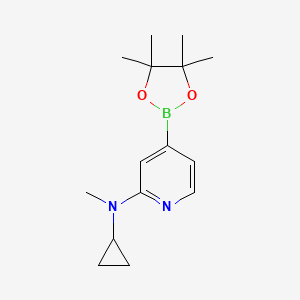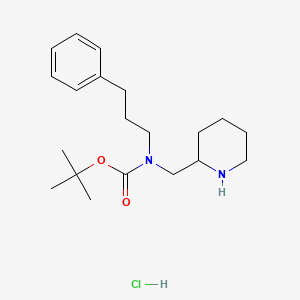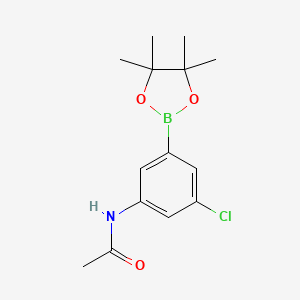
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide: is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide typically involves the reaction of 3-chloro-5-iodobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boron-containing dioxaborolane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products:
Substituted Phenylacetamides: Formed from substitution reactions.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution .
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide)
Uniqueness: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is unique due to the presence of both a chlorine atom and a boron-containing dioxaborolane ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
1025718-81-3 |
|---|---|
Molecular Formula |
C14H19BClNO3 |
Molecular Weight |
295.57 g/mol |
IUPAC Name |
N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
InChI Key |
TVEMSTCZYSMWJX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


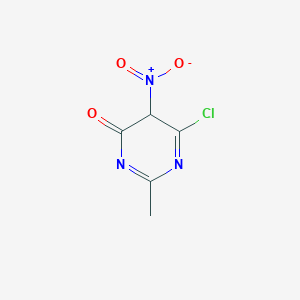


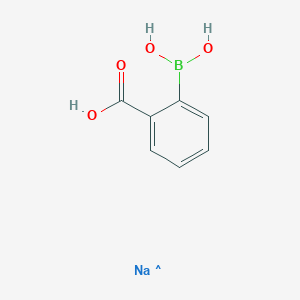
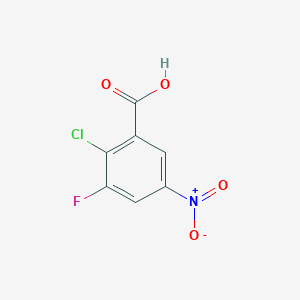
![2,8-di-Boc-2,8-DIAZA-SPIRO[5.4]DECAN-1-ONE](/img/structure/B12337312.png)
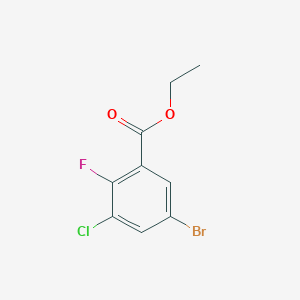
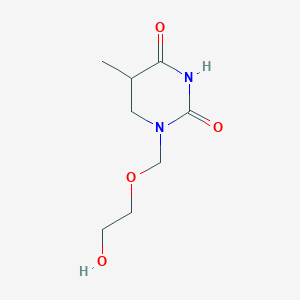
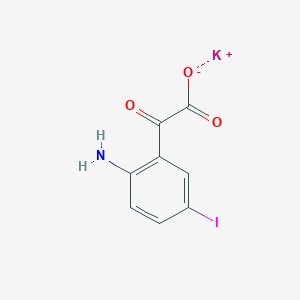

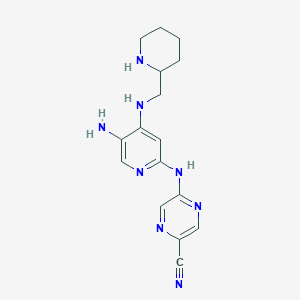
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
